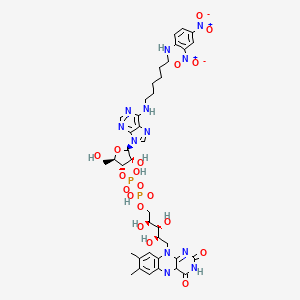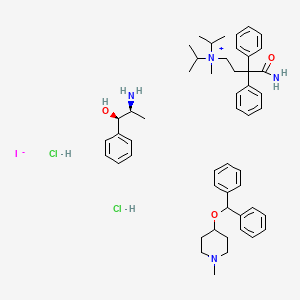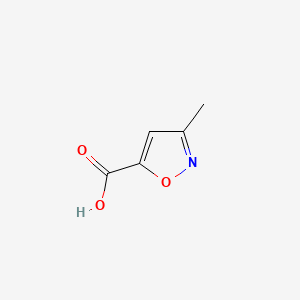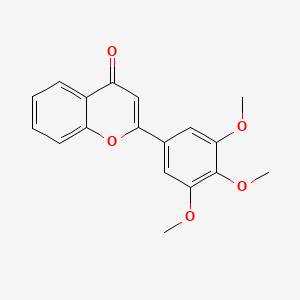![molecular formula C22H22O4 B1196814 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate CAS No. 24643-94-5](/img/structure/B1196814.png)
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate is a complex organic compound with a unique structure that includes an indene backbone substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate typically involves multi-step organic reactions. One common method includes the acylation of 1H-indene derivatives followed by esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: This compound shares a similar indene backbone but differs in its functional groups and substitution pattern.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another related compound with variations in the substituents attached to the indene ring.
Uniqueness: 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
24643-94-5 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-(6-acetyloxy-3-ethyl-1-methyl-1H-inden-2-yl)phenyl] acetate |
InChI |
InChI=1S/C22H22O4/c1-5-19-20-11-10-18(26-15(4)24)12-21(20)13(2)22(19)16-6-8-17(9-7-16)25-14(3)23/h6-13H,5H2,1-4H3 |
InChI Key |
NXGLCYKRNZCWKF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC(=O)C |
Synonyms |
indenestrol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
![Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1196737.png)

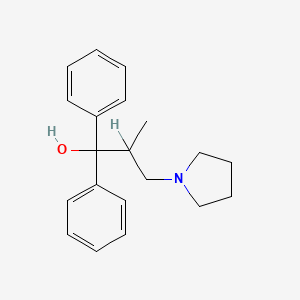
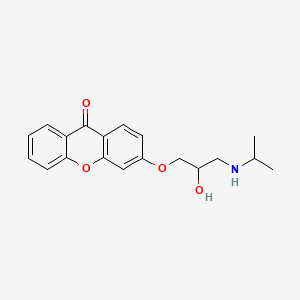

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)
